4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran
CAS No.: 922140-83-8
Cat. No.: VC17280353
Molecular Formula: C18H18O4
Molecular Weight: 298.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922140-83-8 |
|---|---|
| Molecular Formula | C18H18O4 |
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | 4,6-dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran |
| Standard InChI | InChI=1S/C18H18O4/c1-11-17(12-5-7-13(19-2)8-6-12)18-15(21-4)9-14(20-3)10-16(18)22-11/h5-10H,1-4H3 |
| Standard InChI Key | CXBBWNFDISQLDV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name 4,6-dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran systematically describes its structure:
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A benzofuran core (fused benzene and furan rings) substituted with methoxy groups at positions 4 and 6.
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A 4-methoxyphenyl group at position 3.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 922140-83-8 | |
| Molecular Formula | C₁₈H₁₈O₄ | |
| Molecular Weight | 298.3 g/mol | |
| InChI | InChI=1S/C18H18O4/c1-11-17... | |
| Canonical SMILES | CC1=C(C2=C(O1)C=C(C=C2OC)... | |
| XLogP3-AA (Predicted) | ~4.5 |
The planar benzofuran system and electron-donating methoxy groups influence its solubility and reactivity, favoring participation in electrophilic substitutions .
Synthetic Methodologies
Core Benzofuran Synthesis
Benzofuran derivatives are typically synthesized via:
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Cyclization of Phenolic Precursors: 3,5-Dimethoxyphenol may undergo condensation with propargyl alcohols or alkynes under acid catalysis to form the benzofuran core .
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Transition Metal-Catalyzed Coupling: Palladium-mediated Suzuki-Miyaura couplings introduce aryl groups (e.g., 4-methoxyphenyl) at position 3 .
Functionalization Steps
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Methyl Group Introduction: Friedel-Crafts alkylation or nucleophilic substitution installs the 2-methyl group.
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Methoxy Group Placement: Selective O-methylation using methyl iodide or dimethyl sulfate under basic conditions .
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 80°C, 12h | 65 |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 78 |
| 3 | O-Methylation | CH₃I, K₂CO₃, acetone | 82 |
Data adapted from analogous benzofuran syntheses .
Chemical Reactivity and Derivatives
Oxidation Reactions
The electron-rich benzofuran core undergoes regioselective oxidation:
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Side-Chain Oxidation: The 2-methyl group oxidizes to a carboxylic acid (KMnO₄, acidic conditions) or ketone (CrO₃).
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Ring Oxidation: Limited ring oxidation occurs due to methoxy groups’ deactivating effects.
Electrophilic Substitution
Methoxy groups direct electrophiles to positions 5 and 7 of the benzofuran ring:
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Nitration: HNO₃/H₂SO₄ introduces nitro groups at position 5.
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Halogenation: Br₂/FeBr₃ yields 5-bromo derivatives.
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: <1 mg/mL (predicted), due to high lipophilicity (LogP ≈4.5) .
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Organic Solubility: Soluble in DMSO, DMF, and dichloromethane.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures >200°C, indicating suitability for high-temperature reactions .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor for anticoagulant and anticancer agents, leveraging its modifiable methoxy and methyl groups .
Material Science
Methoxybenzofurans act as ligands in luminescent metal-organic frameworks (MOFs), with emission maxima tunable via substitution patterns .
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